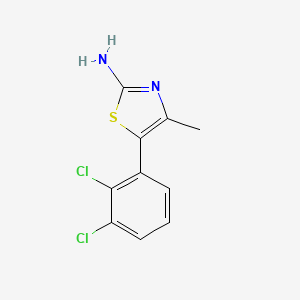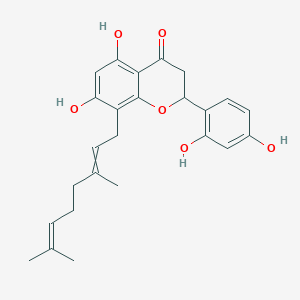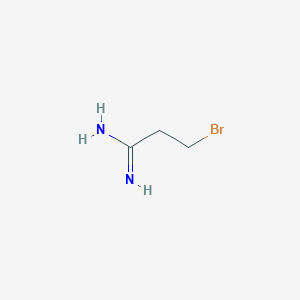
3-Bromopropanimidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-BROMO-PROPIONAMIDINE is an organic compound with the molecular formula C3H7BrN2 and a molecular weight of 151.01 g/mol . It is a white solid widely used in organic synthesis due to its versatility as a building block for various compounds . This compound plays a crucial role in pharmaceutical research, agrochemical development, and material science .
Preparation Methods
The synthesis of 3-BROMO-PROPIONAMIDINE typically involves the reaction of 3-bromopropionitrile with ammonia or an amine under controlled conditions . The reaction is carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization or distillation . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and minimize impurities .
Chemical Reactions Analysis
3-BROMO-PROPIONAMIDINE undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Condensation Reactions: It can react with aldehydes or ketones to form imines or other condensation products.
Common reagents used in these reactions include bases like sodium hydroxide, acids like hydrochloric acid, and oxidizing agents like potassium permanganate . The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
3-BROMO-PROPIONAMIDINE has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-BROMO-PROPIONAMIDINE involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways . The compound can form covalent bonds with nucleophilic sites on proteins or other biomolecules, altering their function and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
3-BROMO-PROPIONAMIDINE can be compared with other similar compounds, such as:
3-Bromopropylamine: This compound has a similar structure but lacks the amidine group, making it less versatile in certain synthetic applications.
3-Bromo-N-hydroxy-propionamidine: This compound has an additional hydroxyl group, which can influence its reactivity and applications.
3-Bromobutanamidine: This compound has an extended carbon chain, which can affect its physical and chemical properties.
The uniqueness of 3-BROMO-PROPIONAMIDINE lies in its specific functional groups, which provide a balance of reactivity and stability, making it suitable for a wide range of applications in various fields .
Properties
CAS No. |
885959-29-5 |
|---|---|
Molecular Formula |
C3H7BrN2 |
Molecular Weight |
151.01 g/mol |
IUPAC Name |
3-bromopropanimidamide |
InChI |
InChI=1S/C3H7BrN2/c4-2-1-3(5)6/h1-2H2,(H3,5,6) |
InChI Key |
GOYXYAMYJQNFGE-UHFFFAOYSA-N |
Canonical SMILES |
C(CBr)C(=N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


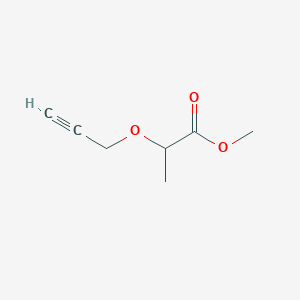
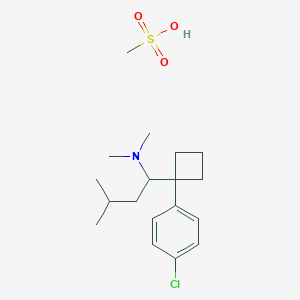

![(8-Acetyloxy-10,11-dihydroxy-1,10-dimethyl-5-oxo-4,14-dioxatricyclo[9.2.1.03,7]tetradeca-2,6-dien-6-yl)methyl acetate](/img/structure/B12434459.png)
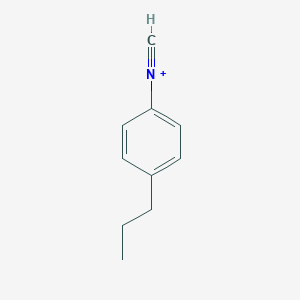
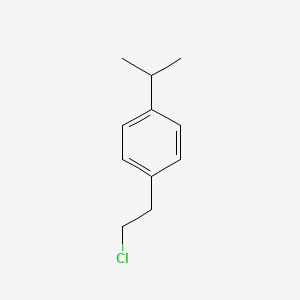
![4-Oxopentanoic acid [2-[(4-methylphenyl)thio]-4,5-bis(phenylmethoxy)-6-(phenylmethoxymethyl)-3-oxanyl] ester](/img/structure/B12434467.png)
![(3R,5R)-4-{[(2E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy}-1,3,5-trihydroxycyclohexane-1-carboxylic acid](/img/structure/B12434473.png)
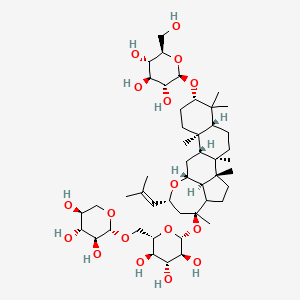
![1-(4-[4-(Difluoromethoxy)phenyl]butan-2-YL)hydrazine](/img/structure/B12434481.png)
